molecular formula C10H19NO2 B1380590 (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol CAS No. 1330763-53-5

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Cat. No. B1380590
M. Wt: 185.26 g/mol
InChI Key: QNSWHCGXUNXAET-UHFFFAOYSA-N
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Description

“(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol” is a complex organic compound . It exhibits unique properties that make it valuable for drug discovery, catalysis, and material synthesis. Its structural complexity and diverse applications make it a promising candidate for advanced scientific investigations.


Synthesis Analysis

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported in the literature . The design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ1 receptor ligands have been described . All seven ligands exhibited nanomolar affinity for σ1 receptors .


Molecular Structure Analysis

The molecular structure of “(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol” is complex . It is a part of the larger family of 1-oxa-8-azaspiro[4.5]decane derivatives .


Chemical Reactions Analysis

The chemical reactions involving “(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol” are complex and involve several steps . The compound has been used in the synthesis of selective σ1 receptor ligands .

Scientific Research Applications

Energy Conservation and Environmental Protection

One study focused on the thermal energy transport system by synthesis and decomposition reactions of methanol, highlighting a process that begins with carbonylation of methanol to methyl formate, followed by hydrogenolysis of the formate. This process aims at recovering wasted or unused discharged heat from industrial sources to meet the thermal energy demands of residential and commercial areas. The research emphasized the development of low-temperature decomposition and synthetic catalysts, liquid-phase reactor designs, and simulation of energy transport efficiency. The findings suggest promising catalysts and reactor designs for efficient energy conversion and conservation (Liu et al., 2002).

Methanol Reforming for Hydrogen Production

Another area of application is methanol reforming, where Cu-based catalysts and their kinetic, compositional, and morphological characteristics were reviewed. The paper discusses various methanol reforming processes, including decomposition, partial oxidation, steam reforming, and oxidative steam reforming. This review sheds light on the complex reaction mechanisms and schemes, offering insights into methanol's role in producing hydrogen for fuel cells and other applications (Yong et al., 2013).

Methanol in Fuel Oxygenation and Emission Reduction

Methanol's role in fuel oxygenation and emission reduction is another critical area of application. A study discussed the use of methanol and MTBE (Methyl Tert-Butyl Ether) in improving fuel performance and reducing hazardous emissions. It reviewed the synthesis of MTBE, a popular fuel additive, and explored various polymer membranes for separating the azeotropic methanol/MTBE mixture. This work highlights methanol's potential in enhancing fuel efficiency and reducing emissions, contributing to cleaner combustion processes (Pulyalina et al., 2020).

Methanol as a Sustainable Fuel

Furthermore, methanol has been explored as a sustainable fuel alternative. A comprehensive review analyzed the utilization of methanol in internal combustion engines, examining the effects of blending methanol with diesel, biodiesel, and ethanol on engine performance, emissions, and combustion characteristics. The study provides a holistic view of methanol's benefits and challenges as a renewable energy source, emphasizing its potential in reducing particulate emissions and improving air quality (Pandey, 2022).

Future Directions

The future directions for research on “(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol” are promising. It has been suggested that it could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors . Additionally, it could be used in the development of potent, orally bioavailable, and safe SHP2 inhibitors .

properties

IUPAC Name

(8-methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11-6-4-10(5-7-11)3-2-9(8-12)13-10/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSWHCGXUNXAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC(O2)CO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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